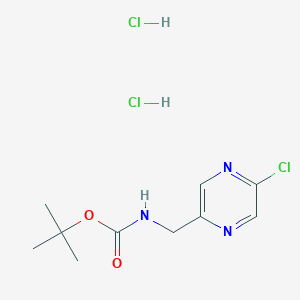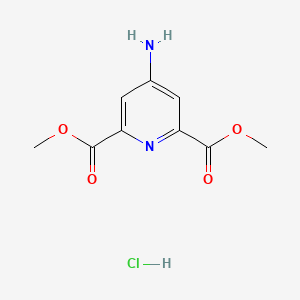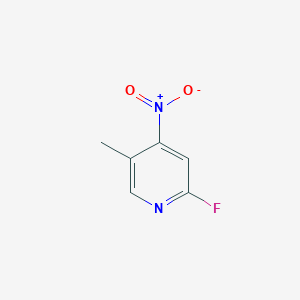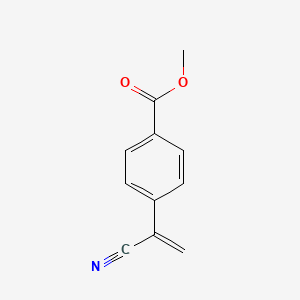
Methyl 4-(1-cyanovinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-cyanovinyl)benzoate: is an organic compound with the molecular formula C11H9NO2 It is an ester derivative of benzoic acid, featuring a cyano group attached to a vinyl group, which is further connected to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(1-cyanovinyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. This involves the reaction of benzoic acid derivatives with methanol in the presence of an acidic catalyst . The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1-cyanovinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) under acidic conditions.
Reduction: Hydrogen gas (H) with a palladium catalyst.
Substitution: Nitration using nitric acid (HNO) and sulfuric acid (HSO).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
Methyl 4-(1-cyanovinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-(1-cyanovinyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions , while the ester group can undergo hydrolysis to release benzoic acid derivatives. These reactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications .
Comparison with Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison: Methyl 4-(1-cyanovinyl)benzoate is unique due to the presence of the cyano group attached to the vinyl group, which is not found in the simpler esters like methyl benzoate or ethyl benzoate.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl 4-(1-cyanoethenyl)benzoate |
InChI |
InChI=1S/C11H9NO2/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6H,1H2,2H3 |
InChI Key |
LGMJFEPIQWAREU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


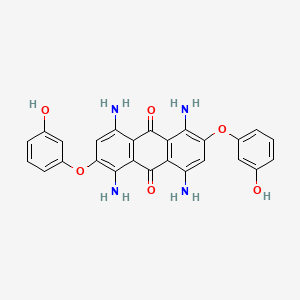
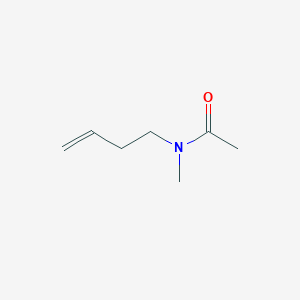

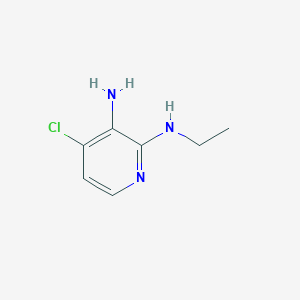
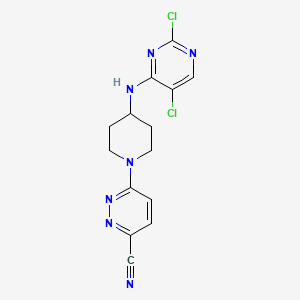
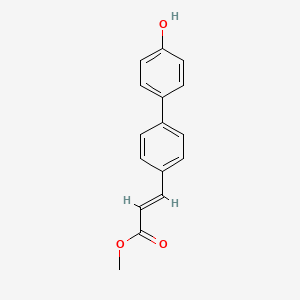
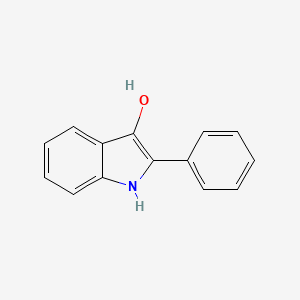

![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

